(3AR,7aS)-octahydrofuro[3,2-c]pyridine is a heterocyclic compound characterized by a unique fused ring structure that integrates a furan ring and a pyridine ring. This compound is classified under octahydrofuro derivatives, notable for their diverse chemical properties and potential biological activities. The specific stereochemistry of (3AR,7aS)-octahydrofuro[3,2-c]pyridine contributes to its unique interactions in various chemical and biological contexts. Preliminary studies suggest that this compound exhibits significant biological activities, particularly as an antifungal agent against various phytopathogenic fungi such as Fusarium graminearum and Valsa mali .
The synthesis of (3AR,7aS)-octahydrofuro[3,2-c]pyridine typically involves several key steps:
The molecular structure of (3AR,7aS)-octahydrofuro[3,2-c]pyridine can be described as follows:
(3AR,7aS)-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions:
The mechanism of action for (3AR,7aS)-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to:
Understanding these mechanisms is vital for optimizing its applications in drug development.
(3AR,7aS)-octahydrofuro[3,2-c]pyridine has several applications across various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological activity, highlighting its potential utility in both industrial and research contexts.
The construction of the fused furo[3,2-c]pyridine framework relies heavily on cyclization methodologies that establish the critical bond between the furan and pyridine rings. The Pictet-Spengler reaction emerges as a particularly effective strategy, enabling the direct formation of the bicyclic system through an acid-catalyzed intramolecular cyclization. This approach utilizes readily available 2-(furan-2-yl)ethanamine derivatives that undergo condensation with carbonyl compounds followed by ring closure. Research demonstrates that treating 2-(5-methylfuran-2-yl)ethylamine with aromatic aldehydes generates an imine intermediate, which subsequently undergoes cyclization under acidic conditions to yield 4-substituted tetrahydrofuro[3,2-c]pyridines as key precursors to the fully saturated target compounds [4].
Optimization studies reveal that the acid choice and reaction conditions significantly impact cyclization efficiency. Using hydrochloric acid in acetic acid at 70°C for 5 hours provides optimal results, achieving yields up to 67% for the cyclized product (Table 1). Alternative approaches include intramolecular Friedel-Crafts alkylations and gold-catalyzed domino sequences, though these methods face limitations due to substrate accessibility and potential cation rearrangements leading to isomeric byproducts [4].
Table 1: Optimization of Pictet-Spengler Cyclization Conditions [4]
Entry | Solvent | Time (h) | Temp (°C) | Acid (equiv) | Yield (%) |
---|---|---|---|---|---|
1 | CH₃CN | 1.5 | 50 | HCl (2.0) | 26 |
2 | CH₃CN | 5.5 | 50 | HCl (1.0) | 53 |
6 | Toluene | 2 | 70 | HCl (1.0) | 58 |
14 | AcOH | 3.5 | 70 | HCl (2.0) | 48 |
18 | AcOH | 5 | 70 | HCl (2.0) | 67 |
Achieving the desired (3aR,7aS) stereochemistry in octahydrofuro[3,2-c]pyridines often involves strategic hydrogenation of unsaturated precursors. The presence of chiral centers within the fused bicyclic system necessitates precise stereocontrol. Catalytic hydrogenation of tetrahydrofuro[3,2-c]pyridine intermediates using chiral transition metal catalysts (e.g., Rh or Ir complexes with enantiopure ligands) enables asymmetric reduction, installing the required stereochemistry at positions 3a and 7a. This step is critical as the relative configuration (cis or trans) at these ring fusion points profoundly influences the molecule's three-dimensional shape and biological interactions. The hydrogenation typically targets the pyridine ring, saturating it to form the piperidine moiety while preserving the tetrahydrofuran ring's integrity [6]. Protecting group strategies, particularly the use of tert-butoxycarbonyl (Boc), are frequently employed before hydrogenation to prevent side reactions and direct stereoselectivity. The resulting Boc-protected octahydrofuro[3,2-c]pyridine derivatives, such as rac-(3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-4-carboxylic acid (CAS: Enamine ENAH049F205A), serve as versatile intermediates for further functionalization [6].
The ring fusion stereochemistry in octahydrofuro[3,2-c]pyridines is a defining feature with significant implications for molecular properties. The (3aR,7aS) descriptor specifies a relative cis configuration at the ring fusion atoms, meaning the hydrogen atoms at positions 3a and 7a are oriented on the same face of the bicyclic system. This stereochemical outcome is primarily dictated by the geometry of the precursor and the mechanism of the cyclization or reduction step. In Pictet-Spengler cyclizations, the reaction typically proceeds via an iminium ion intermediate attacked by the furan ring. The stereochemistry at the newly formed chiral center (often C4 in tetrahydro derivatives) can influence the conformational preferences during subsequent hydrogenation to the octahydro stage. Computational studies suggest that the cis-fused octahydrofuro[3,2-c]pyridine benefits from reduced transannular strain compared to its trans-fused isomer. The specific fusion stereochemistry is confirmed experimentally using techniques like NMR spectroscopy (analysis of coupling constants and NOE correlations) and X-ray crystallography, as evidenced by the distinct InChI keys reported for compounds like (3aR,7aR)-octahydrofuro[2,3-c]pyridine hydrochloride (InChIKey: WYIJMGLNWXEHHN-HHQFNNIRSA-N) and related stereoisomers [3] [7].
Protecting groups are indispensable tools for the regioselective functionalization of the nitrogen atom within the octahydrofuro[3,2-c]pyridine scaffold. The tert-butoxycarbonyl (Boc) group is the most widely employed, offering a robust yet reversible means of protecting the secondary amine. Its introduction is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The bulky Boc group effectively shields the nitrogen, allowing subsequent transformations on other parts of the molecule, such as carboxylation at C4 to yield derivatives like rac-ethyl (3aR,7aS)-octahydrofuro[3,2-c]pyridine-4-carboxylate (CAS: 2166433-68-5, SMILES: CCOC(=O)C1NCCC2OCCC21) or hydrolysis to the corresponding carboxylic acid (e.g., CAS: Enamine ENAH049F205A) [6] [8]. The Boc group is readily removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents) to regenerate the free amine, crucial for generating pharmaceutically active compounds or further derivatization. This protection-deprotection strategy is vital for synthesizing complex molecules incorporating the octahydrofuro[3,2-c]pyridine core without compromising the integrity of the amine functionality. The stability of the Boc group under various reaction conditions makes it particularly suitable for multi-step syntheses involving (3aR,7aS)-octahydrofuro[3,2-c]pyridine intermediates [6].
Transitioning from laboratory-scale synthesis to industrially viable production of (3aR,7aS)-octahydrofuro[3,2-c]pyridine derivatives benefits significantly from continuous flow reactor technology. Flow chemistry offers superior control over critical reaction parameters (temperature, pressure, residence time, mixing) compared to traditional batch reactors. This enhanced control is particularly advantageous for exothermic hydrogenation steps and acid-catalyzed cyclizations (like the optimized Pictet-Spengler reaction), where precise thermal management is essential to maximize yield, minimize side reactions (e.g., tar formation), and ensure consistent stereochemical outcomes [4]. Continuous flow systems enable safer handling of hazardous reagents (e.g., hydrogen gas, strong acids) through smaller reactor volumes and efficient in-line quenching. Furthermore, integrating continuous purification modules (e.g., scavenger columns, liquid-liquid separators) downstream of the reaction zone streamlines the production process, improving overall efficiency and purity of intermediates and final products like rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one (CAS: 1807895-98-2). Industrial-scale synthesis leverages these advantages for the cost-effective and reproducible manufacture of gram to kilogram quantities required for pharmaceutical research and development .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1